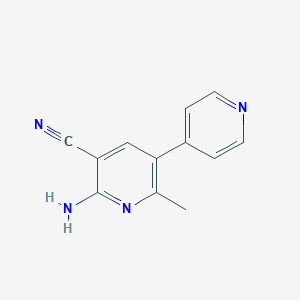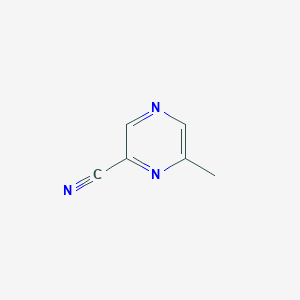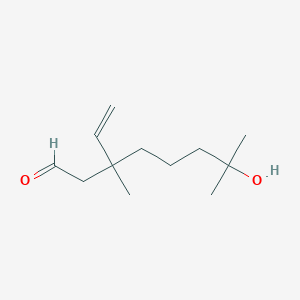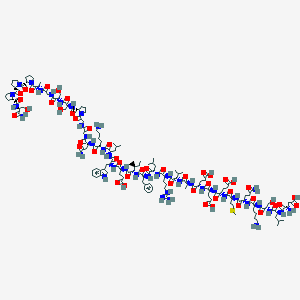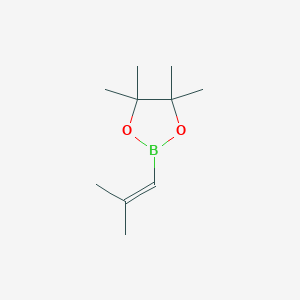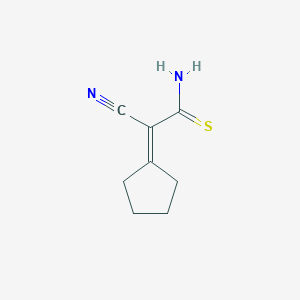![molecular formula C26H35NO4Si B145345 tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 138629-30-8](/img/structure/B145345.png)
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound is a derivative of pyrrolidine and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is not well understood. However, studies have shown that the compound has an inhibitory effect on various enzymes. It has also been shown to have an effect on the immune system.
Biochemical And Physiological Effects
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have an inhibitory effect on enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the immune system by inhibiting the production of cytokines.
Advantages And Limitations For Lab Experiments
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also readily available for purchase. However, the compound has several limitations. It is toxic and should be handled with care. It is also expensive and may not be suitable for large-scale experiments.
Future Directions
There are several future directions for the use of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate in scientific research. The compound can be used in the development of new drugs and pharmaceuticals. It can also be used in the synthesis of metal complexes. Further studies can be conducted to understand the mechanism of action of the compound. The compound can also be modified to improve its properties and reduce its toxicity.
Conclusion
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chemical compound that has been widely used in scientific research. The compound has several advantages for lab experiments, but also has limitations that should be considered. Further studies can be conducted to understand the mechanism of action of the compound and to explore its potential in the development of new drugs and pharmaceuticals.
Synthesis Methods
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate with diphenylchlorosilane in the presence of a base. The reaction results in the formation of tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate.
Scientific Research Applications
Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been widely used in scientific research. The compound has been used as a building block in the synthesis of various compounds. It has also been used as a ligand in the synthesis of metal complexes. Tert-butyl (tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has been used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
138629-30-8 |
|---|---|
Product Name |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
Molecular Formula |
C26H35NO4Si |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m1/s1 |
InChI Key |
FAYODBRURYKPFY-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



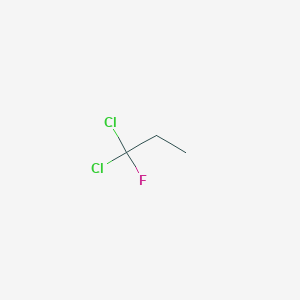

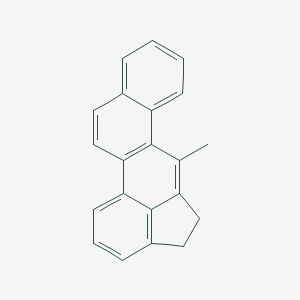
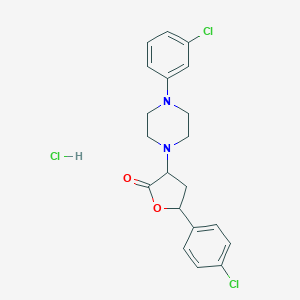
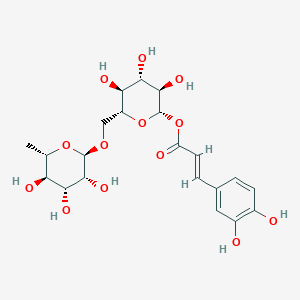
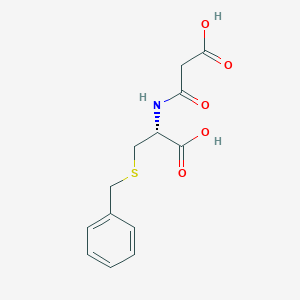
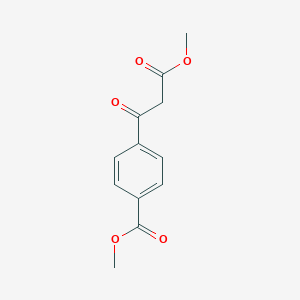
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
